molecular formula C22H26FN5O3 B2494280 N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1184981-48-3

N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2494280
CAS RN: 1184981-48-3
M. Wt: 427.48
InChI Key: MZWCOMTVRDIIPY-UHFFFAOYSA-N
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Description

This compound is part of a broader family of pyrazolo[3,4-d]pyrimidine derivatives known for their versatile chemical properties and potential applications in various fields of chemistry and medicine. The focus here is on its synthesis, structural and chemical properties, excluding applications in drug development and pharmacology.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine analogs often involves palladium-catalyzed C−C coupling reactions and can be achieved through a sequence of steps starting from halo-substituted precursors or through cycloaddition reactions. For instance, Taylor and Patel (1992) describe the synthesis of several pyrazolo[3,4-d]pyrimidine analogs through palladium-catalyzed coupling, highlighting the methodological framework for synthesizing complex molecules in this class (Taylor & Patel, 1992).

Molecular Structure Analysis

The structural determination of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through various spectroscopic methods, including IR, NMR, and mass spectrometry. Ahmad et al. (2012) discussed the structure of a related molecule, highlighting the heterocyclic thiazine ring's conformation and the molecular geometry determined by X-ray crystallography (Ahmad et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds can undergo various chemical reactions, including cycloaddition, alkylation, and nucleophilic substitution, to yield a wide range of derivatives with diverse chemical properties. For example, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the reactivity of this class of compounds (Rahmouni et al., 2014).

Scientific Research Applications

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, displaying subnanomolar affinity for TSPO, were evaluated as in vivo PET-radiotracers. Specifically, fluorine-18 labeled derivatives showed high brain uptake and accumulation in neuroinflammation models, confirming their potential for neuroinflammation PET imaging (Damont et al., 2015).

Anticancer Activity

Research on fluoro-substituted benzo[b]pyrans and their derivatives, which include pyrazole and pyrimidine thione structures, has shown anticancer activity against several human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to reference drugs (Hammam et al., 2005).

Antioxidant Activity of Coordination Complexes

Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating their potential as beneficial agents in oxidative stress-related conditions (Chkirate et al., 2019).

Ligand Development for TSPO

Several 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for TSPO, with improved in vitro affinity and selectivity for peripheral over central benzodiazepine receptors. Radiolabeled compounds have shown potential as imaging agents for TSPO expression in neurodegenerative disorders through PET imaging studies (Fookes et al., 2008).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-cyclopentyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-3-28-20-19(14(2)25-28)26(13-18(29)24-17-6-4-5-7-17)22(31)27(21(20)30)12-15-8-10-16(23)11-9-15/h8-11,17H,3-7,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWCOMTVRDIIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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